

Synergistic Combinations of Rebastinib: A Data Summary

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Compound Focus: Rebastinib

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The table below summarizes key experimental data on **rebastinib** combinations from recent publications and clinical trials.

Combination Partner	Cancer Model / Patient Population	Key Efficacy Findings	Proposed Synergistic Mechanism & Biomarkers	Stage of Evidence
Carboplatin + Paclitaxel [1]	Syngeneic murine ID8 ovarian cancer model	Extended median survival vs chemo alone (132.5 vs 127 days; P<0.01) [1]	Altered tumor immune landscape: Increased CD45+ macrophages and cytotoxic T cells in ascites [1].	Preclinical (Published 2025)
Paclitaxel or Eribulin [2]	HER2-negative Metastatic Breast Cancer (Phase Ib)	Objective response in 5/23 (22%) evaluable patients; Decreased circulating tumor cells [2]	Pharmacodynamic TIE2 inhibition: Increased plasma Angiopoietin-2 and intraocular pressure [2].	Clinical (Phase Ib, Published 2025)

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N/A (Single Agent) [3]	Colorectal Cancer (CRC) models	Suppressed tumor growth in immunocompetent mice; Enhanced CD8+ T cell infiltration and activation [3]	Targeted the FGR-AKT-SP1-DKK1 axis: Downregulated DKK1, overcoming CD8+ T cell suppression [3].	Preclinical (Published 2025)
Carboplatin [4]	Advanced/Metastatic Solid Tumors (Phase 1b/2 Trial)	Trial designed to assess safety and efficacy; Results not yet reported [4]	Blocking chemotherapy-induced recruitment of pro-tumoral TIE2-expressing macrophages [4].	Clinical (Trial Initiated 2019)

Detailed Experimental Protocols

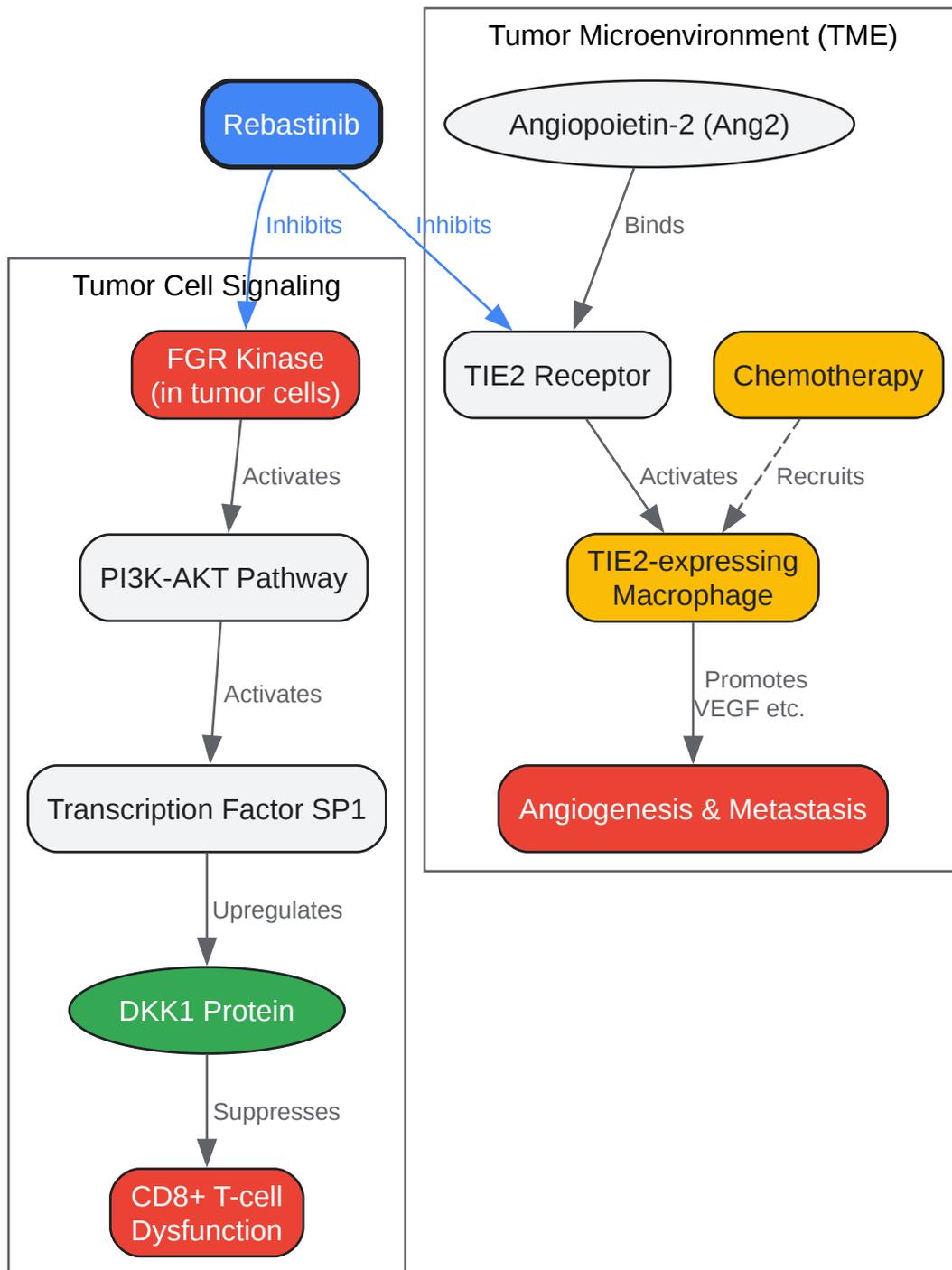
For the key studies cited, here is a more detailed look at the methodologies used.

- **Rebastinib + Chemotherapy in Ovarian Cancer (Preclinical) [1]:**
 - **Model:** Female C57Bl/6J mice were intraperitoneally injected with syngeneic ID8-GFP ovarian cancer cells.
 - **Treatment Groups:** Once tumors were established (day 25), mice were randomized into: control, **rebastinib** alone, carboplatin+paclitaxel (chemotherapy), or the triple combination of **rebastinib** + chemotherapy.
 - **Dosing:** **Rebastinib** was administered continuously via formulated chow. Chemotherapy (20 mg/kg carboplatin + 12 mg/kg paclitaxel) was given via intraperitoneal injection on days 32, 39, and 46.
 - **Endpoint Analysis:** Survival was followed for 140 days. For immune cell analysis, ascites was harvested 24 hours after the last treatment and analyzed by flow cytometry. RNA sequencing was also performed on treated cells *in vitro*.
- **Rebastinib + Paclitaxel/Eribulin in Breast Cancer (Clinical) [2]:**

- **Trial Design:** This was a Phase Ib clinical trial in patients with HER2-negative metastatic breast cancer.
- **Dosing:** Patients received either 50 mg or 100 mg of **rebastinib** orally twice daily, in combination with standard doses of either weekly paclitaxel (80 mg/m²) or eribulin (1.4 mg/m² on days 1 and 8 of a 21-day cycle).
- **Endpoints:** The primary objectives were to assess safety, tolerability, and pharmacodynamics. Pharmacodynamic evidence of TIE2 inhibition was measured by increased plasma Angiopoietin-2 levels.

Mechanisms of Action and Signaling Pathways

Rebastinib's synergy arises from its unique multi-faceted action on the tumor microenvironment. The following diagram illustrates the key signaling pathways involved and how **rebastinib** intervention counteracts pro-tumoral activities.



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Diagram: Multimodal Mechanism of **Rebastinib** Synergy. **Rebastinib** (blue) inhibits the TIE2 receptor on macrophages in the TME, blocking a key pathway for angiogenesis and metastasis. Simultaneously, it

inhibits the FGR-AKT-SP1-DKK1 axis within tumor cells, alleviating suppression of anti-tumor CD8+ T-cells. This dual action can counteract pro-tumoral effects of chemotherapy (yellow) [1] [3] [4].

Research Gaps and Future Directions

While the data is promising, several gaps and future research directions are apparent:

- **Limited Clinical Data:** Most robust efficacy data comes from preclinical models. The clinical results, while encouraging, are from early-phase trials with limited patient numbers [2].
- **Combination with Immunotherapy:** A strong preclinical rationale exists for combining **rebastinib** with immune checkpoint inhibitors, given its ability to enhance CD8+ T cell function and infiltration [3]. However, clinical data for such combinations was not identified in the current search results.
- **Biomarker Development:** Validated predictive biomarkers are needed to identify patient populations most likely to benefit from **rebastinib** combinations. Potential candidates include levels of TIE2-expressing macrophages or DKK1 in the TME [3] [2].

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